
1-(4-Carboxyphenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Carboxyphenyl)-1-chloropropan-2-one is an organic compound that features a carboxyphenyl group attached to a chloropropanone backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both a carboxyl group and a chlorine atom in its structure makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Carboxyphenyl)-1-chloropropan-2-one typically involves the chlorination of 1-(4-carboxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Carboxyphenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The carboxyl group can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include amides, esters, or thioethers.
Reduction: The primary product is 1-(4-carboxyphenyl)-1-propanol.
Oxidation: The primary product is 1-(4-carboxyphenyl)-1-chloropropanoic acid.
Aplicaciones Científicas De Investigación
1-(4-Carboxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Carboxyphenyl)-1-chloropropan-2-one depends on its specific application. In general, the compound can act as an electrophile due to the presence of the carbonyl and chlorine groups. This makes it reactive towards nucleophiles, allowing it to participate in various substitution and addition reactions. The carboxyl group can also engage in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Carboxyphenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and selectivity in chemical reactions.
1-(4-Carboxyphenyl)-1-fluoropropan-2-one: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.
1-(4-Carboxyphenyl)-1-iodopropan-2-one: The presence of iodine makes it more reactive in nucleophilic substitution reactions compared to its chlorine counterpart.
Uniqueness
1-(4-Carboxyphenyl)-1-chloropropan-2-one is unique due to the balance of reactivity and stability provided by the chlorine atom. It offers a good compromise between the highly reactive iodine and the less reactive fluorine and bromine analogs. This makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C10H9ClO3 |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
4-(1-chloro-2-oxopropyl)benzoic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9(11)7-2-4-8(5-3-7)10(13)14/h2-5,9H,1H3,(H,13,14) |
Clave InChI |
DNEGGPAFZOJLKK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=C(C=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)
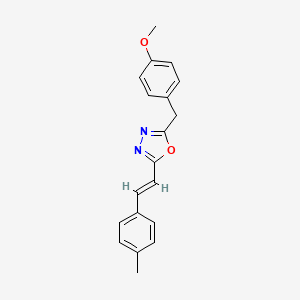

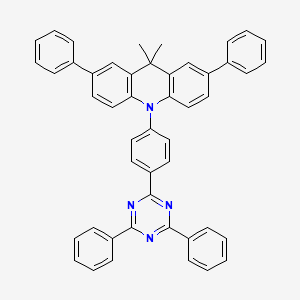

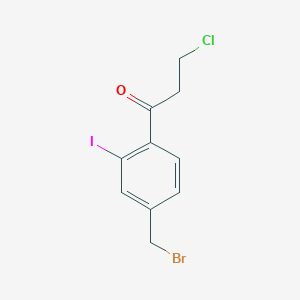
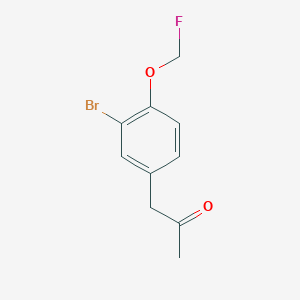
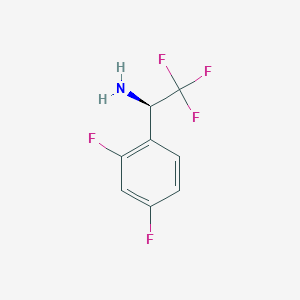
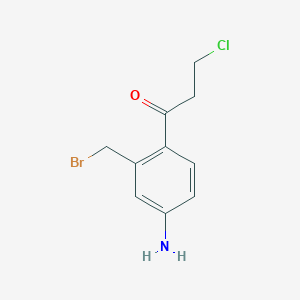
![3-Methyl-8-azaspiro[4.5]decan-1-one](/img/structure/B14043692.png)
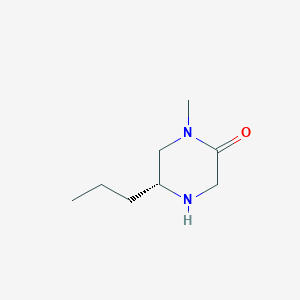
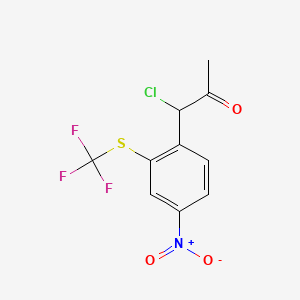
palladium(II)](/img/structure/B14043709.png)

